molecular formula C16H18N4O2S B5853548 N-[4-(acetylamino)phenyl]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide

N-[4-(acetylamino)phenyl]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide

Cat. No. B5853548
M. Wt: 330.4 g/mol
InChI Key: XIHDXDLBYHZIHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(acetylamino)phenyl]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide, commonly known as DAPTA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DAPTA belongs to the class of thioacetamide derivatives and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions for research.

Mechanism of Action

The mechanism of action of DAPTA involves its binding to the viral envelope protein gp120, which is essential for the entry of HIV-1 into host cells. DAPTA binds to a specific site on gp120, known as the CD4-binding site, thereby preventing its interaction with CD4 receptors on host cells. This prevents the entry of HIV-1 into host cells, leading to the inhibition of viral replication.
Biochemical and Physiological Effects:
DAPTA has been shown to have minimal toxicity and exhibits high selectivity towards HIV-1. It has been found to be effective against a broad range of HIV-1 strains, including those that are resistant to other anti-HIV drugs. DAPTA has also been shown to have a long half-life in the bloodstream, making it a potential candidate for long-term treatment of HIV-1.

Advantages and Limitations for Lab Experiments

The advantages of using DAPTA in lab experiments include its high selectivity towards HIV-1, low toxicity, and long half-life in the bloodstream. However, one of the limitations of using DAPTA in lab experiments is its high cost of production, which may limit its widespread use in research.

Future Directions

There are several future directions for research on DAPTA. One of the areas of research is the development of DAPTA-based drugs for the treatment of HIV-1. Another area of research is the optimization of the synthesis method to reduce the cost of production. Additionally, DAPTA can be studied for its potential therapeutic applications in other disease conditions, such as cancer and autoimmune disorders.
In conclusion, DAPTA is a promising chemical compound that has gained significant attention in the field of scientific research. Its mechanism of action, biochemical and physiological effects, and future directions for research make it a potential candidate for the development of anti-HIV drugs and other therapeutic applications.

Synthesis Methods

The synthesis of DAPTA involves the reaction of 4-(acetylamino)phenyl isothiocyanate with 4,6-dimethyl-2-thiouracil in the presence of a base. The resulting compound is then treated with acetic anhydride to obtain DAPTA. The synthesis method has been optimized to obtain high yields of pure DAPTA, making it a viable option for large-scale production.

Scientific Research Applications

DAPTA has been studied for its potential therapeutic applications in various disease conditions. It has been shown to inhibit the replication of HIV-1 by binding to the viral envelope protein gp120, thereby preventing its interaction with CD4 receptors on host cells. This mechanism of action makes DAPTA a promising candidate for the development of anti-HIV drugs.

properties

IUPAC Name

N-(4-acetamidophenyl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2S/c1-10-8-11(2)18-16(17-10)23-9-15(22)20-14-6-4-13(5-7-14)19-12(3)21/h4-8H,9H2,1-3H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIHDXDLBYHZIHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)NC2=CC=C(C=C2)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(acetylamino)phenyl]-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide

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